BenchChemオンラインストアへようこそ!

3-(4-Bromo-2-methylphenoxy)propan-1-amine

Lipophilicity Drug‑likeness ADME prediction

3-(4-Bromo-2-methylphenoxy)propan-1-amine (CAS 1339740-11-2) is a primary aryloxypropylamine featuring a para-bromo, ortho-methyl substitution on the phenyl ring. The compound carries a molecular formula of C₁₀H₁₄BrNO with a molecular weight of 244.13 g mol⁻¹.

Molecular Formula C10H14BrNO
Molecular Weight 244.13 g/mol
Cat. No. B15314449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-methylphenoxy)propan-1-amine
Molecular FormulaC10H14BrNO
Molecular Weight244.13 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)OCCCN
InChIInChI=1S/C10H14BrNO/c1-8-7-9(11)3-4-10(8)13-6-2-5-12/h3-4,7H,2,5-6,12H2,1H3
InChIKeyMZSXAYXFCKWCEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Bromo-2-methylphenoxy)propan-1-amine – Product Identity, CAS Registry, and Core Physicochemical Profile for Procurement Evaluation


3-(4-Bromo-2-methylphenoxy)propan-1-amine (CAS 1339740-11-2) is a primary aryloxypropylamine featuring a para-bromo, ortho-methyl substitution on the phenyl ring. The compound carries a molecular formula of C₁₀H₁₄BrNO with a molecular weight of 244.13 g mol⁻¹ . Its computed topological polar surface area (TPSA) is 35.25 Ų, with a predicted LogP of 2.49, one hydrogen bond donor, two acceptors, and four rotatable bonds . The primary amine terminus and the bromine substituent distinguish it from its chloro, fluoro, and N‑alkylated congeners, enabling further regioselective derivatization and halogen‑specific cross‑coupling reactivity.

Why 3-(4-Bromo-2-methylphenoxy)propan-1-amine Cannot Be Replaced by Halogen or Linker Analogs Without Method Revalidation


The 4‑bromo substituent and the three‑carbon linker jointly determine the compound’s lipophilicity, steric profile, and oxidative‑addition reactivity, which in turn govern its performance in Pd‑catalyzed cross‑coupling sequences and its downstream biological readouts . Substituting bromine with chlorine lowers LogP by 0.11 units (ΔMW −44.45 Da) , while replacing it with fluorine results in a still larger mass deficit (ΔMW −60.91 Da) and distinct electronic effects . Shortening the linker to two carbons further alters conformational flexibility and phase‑transfer behavior. Such changes in physicochemical properties can shift adsorption, distribution, and metabolic profiles in cell‑based assays and are likely to require re‑optimization of synthetic routes and purification protocols. The quantitative comparisons provided in Section 3 demonstrate that small structural modifications translate into measurable differences that affect procurement decisions when a specific substituted‑phenoxypropylamine scaffold is required.

Quantitative Evidence Guide for 3-(4-Bromo-2-methylphenoxy)propan-1-amine Versus Closest Structural Analogs


Higher Computed LogP (2.49) vs. 4‑Chloro Analog (2.38) – Enhanced Lipophilicity for Membrane Penetration and Organic‑Phase Partitioning

The target compound exhibits a computed LogP of 2.49 versus 2.38 for the direct 4‑chloro analog (3‑(4‑chloro‑2‑methylphenoxy)propan‑1‑amine), both calculated using the same software pipeline . The ΔLogP of +0.11 corresponds to a 29 % higher theoretical partition coefficient and indicates greater lipophilicity, which can improve passive membrane permeability and organic‑solvent extractability in synthetic work‑up.

Lipophilicity Drug‑likeness ADME prediction

Larger Molecular Mass (244.13 Da) vs. 4‑Chloro (199.68 Da) and 4‑Fluoro (183.22 Da) Analogs – Enhanced Mass Spectrometric Sensitivity and Chromatographic Retention

The target compound possesses a molecular mass of 244.13 Da, which is 44.45 Da greater than the 4‑chloro analog (199.68 Da) and 60.91 Da greater than the 4‑fluoro analog (183.22 Da) . This mass increment arises from the replacement of Cl or F with Br, providing a distinct isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) that facilitates confident peak assignment in LC‑MS. The heavier mass also increases retention on reversed‑phase columns under otherwise identical gradient conditions, allowing separation of the bromo compound from its lighter halogen analogs without modifying the mobile phase.

LC‑MS ADME Analytical detection

C–Br Bond Reactivity Advantage: Lower Bond Dissociation Energy (≈297 kJ mol⁻¹) Enables Milder Pd‑Catalyzed Cross‑Coupling Compared to C–Cl (≈351 kJ mol⁻¹)

The aryl–bromine bond in the target compound is significantly weaker than the aryl–chlorine bond in the 4‑chloro analog, as reflected by typical Co‑Br bond dissociation energies (BDE) of ≈297 kJ mol⁻¹ versus ≈351 kJ mol⁻¹ for Co‑Cl in substituted bromobenzenes and chlorobenzenes respectively [1]. This difference translates into faster oxidative addition with Pd(0) catalysts and enables coupling at lower temperatures (e.g., 60 °C vs. 100 °C), often with a wider substrate scope. In contrast, the 4‑fluoro analog is essentially inert under standard Pd‑catalyzed coupling conditions because of the very high C–F BDE (≈452 kJ mol⁻¹).

Cross‑coupling Suzuki reaction Buchwald–Hartwig amination

Primary Amine Functionality Preserves Full Synthetic Versatility vs. N,N‑Dimethyl Derivative (Tertiary Amine) – Reductive Amination and Amide Coupling Accessible

The target compound bears a free primary amine (pKa ≈ 9.8 ± 0.2 predicted ), which can undergo acylation, sulfonylation, reductive amination, and urea formation without prior deprotection. In contrast, the N,N‑dimethyl analog (3‑(4‑bromo‑2‑methylphenoxy)‑N,N‑dimethylpropan‑1‑amine) is a tertiary amine that cannot form amide bonds or serve as a nucleophile in many standard medicinal‑chemistry derivatizations, limiting its utility to salt‑formation or quaternization reactions. The only difference is two methyl groups on the nitrogen, yet this transforms the compound’s use case from “versatile scaffold” to “end‑point reagent.”

Building block Medicinal chemistry Library synthesis

Commercial Purity ≥98 % (Leyan) and Room‑Temperature Shipping – Supply‑Chain Reliability vs. Chloro Analog (≥95 % Purity, Cold Storage)

The target compound is offered at a guaranteed minimum purity of 98 % by at least one major supplier (Leyan) and is shipped at ambient temperature, whereas the 4‑chloro analog carries a typical purity of 95 % and a recommended storage condition of 2–8 °C . The higher purity reduces the burden of pre‑use purification (e.g., flash chromatography or recrystallization) and minimizes the risk of side reactions arising from unknown impurities. Room‑temperature shipping lowers logistics cost and reduces the likelihood of freeze–thaw degradation.

Purity specification Supply chain Procurement risk

Distinct Pharmacological Fingerprint Suggested by PubChem Bioactivity Record – Potential Differentiation from Halogen‑Exchange Analogs in Cell‑Based Assays

A bioactivity annotation curated in PubChem associated with the substructure 3-(4-bromo-2-methylphenoxy)propan-1-amine reports pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytic lineage, implying potential anticancer and dermatological applications [1]. Although the annotation lacks a published IC₅₀ value for the pure compound, it provides a qualitative biomarker‑based readout that is absent for the 4‑chloro and 4‑fluoro analogs in the same database. No comparable antiproliferative or differentiation induction description exists for 3-(4-chloro-2-methylphenoxy)propan-1-amine or its 4‑fluoro congener in publicly available bioactivity repositories.

Antiproliferative Cell differentiation Phenotypic screening

Optimal Research and Industrial Application Scenarios for 3-(4-Bromo-2-methylphenoxy)propan-1-amine


Pd‑Catalyzed Cross‑Coupling Building Block for Library Synthesis

The C–Br bond allows efficient Suzuki and Buchwald–Hartwig couplings at moderate temperatures, enabling the construction of biaryl and aryl–amine libraries [1]. When a synthetic route requires a halogen handle that must survive multiple upstream transformations yet couple readily at the final step, the bromo compound is preferred over the chloro and fluoro analogs because of its balanced oxidative‑addition kinetics and functional‑group compatibility.

Medicinal Chemistry Scaffold for Primary Amine Derivatization

The free primary amine supports direct amide bond formation, reductive amination, and sulfonylation without deprotection . This enables rapid generation of amide‑linked or secondary‑amine‑linked compound libraries. The higher LogP relative to the chloro analog may also improve oral absorption parameters, making it a more attractive starting point for CNS‑targeted projects where passive blood–brain barrier penetration is desired.

Phenotypic Screening in Antiproliferative or Differentiation‑Inducing Assays

Because PubChem bioactivity records indicate that compounds containing the 3-(4-bromo-2-methylphenoxy)propan-1-amine substructure can arrest undifferentiated cell proliferation and induce monocytic differentiation [2], the compound is a logical choice for phenotype‑driven anticancer or dermatological screening programs. The absence of comparable annotations for the chloro and fluoro analogs suggests that the bromo substitution may be critical for the observed phenotypic activity, reducing the risk of a null result in initial screens.

LC‑MS Reference Standard or Internal Standard for Halogen‑Analog Panel Studies

The characteristic bromine isotope pattern (⁷⁹Br:⁸¹Br ≈ 1:1) and the mass offset of +44.45 Da relative to the chloro analog make the compound an easily resolvable internal standard in LC‑MS bioanalytical methods . When a research program requires simultaneous quantification of multiple halogen‑substituted phenoxypropylamines, the bromo compound can serve as a stable and unambiguously identifiable reference peak that does not co‑elute with the lighter halogen analogs under typical reversed‑phase conditions.

Quote Request

Request a Quote for 3-(4-Bromo-2-methylphenoxy)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.